(Fmoc-Cys-OH) -

(Fmoc-Cys-OH)

Catalog Number: EVT-13520606
CAS Number:
Molecular Formula: C36H32N2O8S2
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fmoc-Cysteine Hydrochloride is classified under amino acids and derivatives, specifically as a protected form of cysteine. It is primarily sourced from chemical suppliers specializing in research-grade reagents and is utilized extensively in biochemistry and pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-Cysteine Hydrochloride can be achieved through several methods. A notable approach involves the following steps:

  1. Preparation of Cysteine Derivative: The process begins with the reaction of cysteine hydrochloride with a suitable protecting agent, such as Fmoc-OSU (N-(9-fluorenylmethyloxycarbonyl)-O-succinimidyl ester). This reaction typically occurs in an aqueous solution at a controlled pH to ensure complete conversion to the desired Fmoc-protected product.
  2. Reaction Conditions: The reaction temperature is maintained between 0-10 °C, and the pH is adjusted to neutral or slightly alkaline conditions to facilitate the reaction between cysteine and Fmoc-OSU. The crude product obtained from this reaction can then be purified through extraction and washing processes, often involving solvents like ethyl acetate or acetone .
  3. Yield and Purification: The crude product undergoes acidification and further purification steps to yield pure Fmoc-Cysteine Hydrochloride. This method improves production efficiency while minimizing the use of organic solvents, thereby reducing environmental impact .
Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-Cysteine Hydrochloride participates in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: In peptide synthesis, Fmoc-Cysteine can react with other amino acids under coupling conditions to form peptide bonds. The deprotection of the Fmoc group is typically achieved using base conditions (e.g., piperidine), allowing for further elongation of the peptide chain.
  2. Oxidation/Reduction: The thiol group can undergo oxidation to form disulfide bonds, which are critical in stabilizing protein structures. Conversely, reduction reactions can regenerate the free thiol from disulfides under appropriate conditions .
  3. Functionalization: The thiol group allows for various functionalizations, including conjugation with labels or drugs, making it a versatile building block in drug development .
Mechanism of Action

Process and Data

The mechanism of action for Fmoc-Cysteine Hydrochloride primarily revolves around its role in peptide synthesis:

  1. Protection Strategy: The Fmoc group protects the amine from unwanted reactions during coupling steps while allowing the thiol group to remain reactive.
  2. Deprotection: Upon completion of peptide assembly, the Fmoc group is removed under basic conditions, exposing the amine functionality for further reactions or finalization into a peptide structure.
  3. Reactivity: The free thiol can participate in nucleophilic attacks or form disulfides under oxidative conditions, essential for establishing tertiary or quaternary structures in proteins .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under acidic conditions but sensitive to strong bases which can lead to hydrolysis of the Fmoc group.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity levels during synthesis processes . Spectroscopic methods (NMR, IR) are also utilized for structural verification.

Applications

Scientific Uses

Fmoc-Cysteine Hydrochloride is widely used in:

  1. Peptide Synthesis: As a building block in solid-phase peptide synthesis protocols.
  2. Bioconjugation: In drug development for attaching therapeutic agents to peptides.
  3. Protein Engineering: For creating modified proteins with enhanced stability or functionality through disulfide bond formation.
  4. Research Applications: Utilized in studies involving protein folding, interactions, and structure-function relationships in biochemical research.
Historical Evolution of Cysteine Protection in Peptide Synthesis

Development of Fmoc-Based Protection Strategies for Thiol Functionality

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970 by Carpino and Han revolutionized solid-phase peptide synthesis (SPPS) by providing a base-labile α-amino protecting group compatible with milder acid-labile side chain protection [2]. This innovation was particularly transformative for cysteine protection, as earlier strategies relied on acid-labile tert-butyloxycarbonyl (Boc) groups that required highly corrosive hydrogen fluoride (HF) for global deprotection—a process incompatible with many sensitive peptides and complex disulfide-rich architectures [1] [8]. Prior to Fmoc adoption, cysteine protection faced significant limitations: thiol groups were prone to oxidation, alkylation, and disulfide scrambling during synthesis, while harsh final deprotection conditions often degraded delicate peptide structures [1]. The Fmoc strategy enabled the development of thiol-protected cysteine derivatives that could withstand repetitive piperidine deprotection cycles (20% in DMF) while remaining stable until final trifluoroacetic acid (TFA)-mediated cleavage [2] [5].

A critical advancement emerged with the design of acid-labile side chain protectors compatible with Fmoc removal chemistry. The trityl (Trt) group became a gold standard for cysteine protection in Fmoc-SPPS due to its near-quantitative deprotection with 95% TFA containing scavengers like triisopropylsilane (TIS) [5]. Novabiochem® established Fmoc-Cys(Trt)-OH as the benchmark derivative, noting its stability during chain elongation and minimal racemization when coupled with symmetrical anhydrides or DIPCDI/HOBt activation [5]. This derivative enabled efficient synthesis of cysteine-containing peptides without requiring specialized HF cleavage apparatus, making complex peptide synthesis accessible to broader research communities [2]. Subsequent innovations included acetamidomethyl (Acm) protection, which provided orthogonal stability to acids and bases while allowing iodine- or silver-mediated deprotection—essential for stepwise disulfide bond formation in multi-cysteine peptides [6].

Table 1: Evolution of Key Fmoc-Cys Protecting Groups

Protecting GroupIntroduction EraDeprotection ConditionsKey AdvantagesLimitations
Trityl (Trt)1980s95% TFA with scavengersAcid-labile, minimal racemization with optimized couplingModerate steric bulk
Acetamidomethyl (Acm)Late 1980sI₂, Ag⁺, or Tl³⁺ saltsOrthogonal to acid/base; enables sequential disulfide formationRequires oxidative deprotection
S-tert-Butyl (tBu)1990sStrong acids (HF/TFMSA)Enhanced steric protectionIncompatible with standard Fmoc cleavage
S-tert-Butylthio (StBu)1990sPhosphine reductionPrevents over-oxidationRequires nucleophilic deprotection
4-Methoxytrityl (Mmt)2000sMild acids (1% TFA)Selective on-resin deprotectionLimited commercial availability

Comparative Analysis of Fmoc-Cys-OH with Early Cysteine Derivatives (e.g., Boc-Cys)

The transition from Boc to Fmoc cysteine protection strategies represented a fundamental shift in synthetic philosophy, driven by orthogonal deprotection requirements and safety considerations. Boc-Cys derivatives relied on acid-labile α-amino protection (removed with 25-50% TFA) combined with benzyl-based side chain protectors (e.g., p-methylbenzyl, 4-MeBzl) that necessitated strong acids like HF or hydrogen bromide for global deprotection [1] [8]. This approach posed significant challenges: repetitive TFA exposure during synthesis caused partial side chain deprotection and peptide degradation, while HF cleavage required specialized equipment and posed severe safety hazards [2] [8]. Additionally, the incompatibility of Boc chemistry with sensitive post-translational modifications limited its application in modern peptide therapeutics [2].

In contrast, Fmoc-Cys derivatives established true orthogonality through base-labile α-amino deprotection (piperidine/DMF) and acid-labile side chain protection. This allowed sequential removal of protecting groups without compromising structural integrity [2]. For cysteine specifically, Fmoc-Cys(Trt)-OH demonstrated superior performance in synthesizing disulfide-rich peptides like oxytocin and conotoxins, where regioselective disulfide bond formation was achievable through orthogonal Acm/Trt protection schemes [1] [6]. The milder TFA cleavage conditions (typically 2-4 hours) in Fmoc strategies also preserved acid-sensitive modifications such as phosphorylated serines or glycosylated threonines that would degrade under Boc/HF conditions [2]. A critical technical advantage emerged in minimizing cysteine racemization: Fmoc-Cys(Trt)-OH showed ≤0.2% epimerization when activated with collidine-base coupling reagents, whereas Boc-Cys derivatives suffered from elevated racemization risks during TFA deprotection cycles [5].

Table 2: Performance Comparison of Boc vs. Fmoc Cysteine Protection

ParameterBoc-Cys DerivativesFmoc-Cys DerivativesFunctional Impact
α-Amino Deprotection25-50% TFA (repetitive)20% piperidine/DMFReduced side reactions
Global DeprotectionHF (toxic, corrosive)TFA/scavengers (2-4 hr)Compatibility with PTMs
Racemization RiskHigh (TFA-induced)Low (collidine optimization)Higher chiral purity
OrthogonalityLimitedHigh (acid/base separation)Enables complex architectures
Disulfide Formation ControlChallengingSequential (Acm/Trt)Correct folding
Equipment RequirementsSpecialized HF apparatusStandard SPPS setupAccessibility

Paradigm Shifts in Orthogonal Deprotection Methodologies

Orthogonal deprotection—the selective removal of specific protecting groups in the presence of others—became essential for synthesizing peptides with multiple cysteines requiring regioselective disulfide pairing. The Fmoc chemistry framework enabled this through diverse cysteine protecting groups with distinct cleavage mechanisms. Trityl (Trt) and acetamidomethyl (Acm) emerged as a powerful orthogonal pair: Trt is rapidly removed by mild acids (95% TFA), while Acm remains stable to acids but is cleaved by iodine oxidation [5] [6]. This allowed synthesis of complex peptides like α-conotoxins through iterative disulfide formation: after solid-phase assembly, the first pair of cysteines (Trt-protected) could be deprotected on-resin with TFA, oxidized to form disulfide A, followed by solution-phase iodine treatment to deprotect Acm-protected cysteines for disulfide B formation [6]. The homodipeptide Fmoc-Cys(Acm)-Cys(Acm)-OH exemplifies this strategy, serving as a modular building block for introducing constrained disulfide motifs in therapeutic peptides [6].

Further innovation came with protecting groups cleaved by non-acid/non-oxidative methods. The S-tert-butylthio (StBu) group, removable by phosphines (e.g., tris(2-carboxyethyl)phosphine), prevented over-oxidation of thiols during deprotection [1]. For highly sensitive applications, the 4-methoxytrityl (Mmt) group enabled ultra-mild deprotection (0.5-1% TFA) for selective on-resin disulfide formation before global cleavage [1]. Modern advances introduced transition metal-labile groups like allyloxycarbonyl (Alloc), cleavable by palladium catalysts under nearly neutral conditions, allowing orthogonal deprotection in the presence of acid- and base-labile groups [1]. The S-(2,4,6-trimethoxybenzyl)thio (STmp) group expanded the toolbox further with rapid deprotection using concentrated TFA (95%) without additional scavengers, minimizing side reactions in complex syntheses [7]. These developments collectively enabled unprecedented control over cysteine reactivity, facilitating native chemical ligation (NCL) strategies where peptide α-thioesters generated via "safety catch" linkers could react with N-terminal cysteine peptides under neutral conditions [8].

Table 3: Orthogonal Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupDeprotection TriggerOrthogonal ToKey Applications
Trityl (Trt)Mild acid (TFA)Acm, tBu, StBuGeneral cysteine protection
Acetamidomethyl (Acm)Oxidative (I₂, Ag⁺)Trt, Fmoc, tBuSequential disulfide bonds
S-tert-Butylthio (StBu)Reductive (phosphines)Acid/base-labile groupsPreventing over-oxidation
4-Methoxytrityl (Mmt)Ultra-mild acid (0.5-1% TFA)Standard Fmoc/tBu strategyOn-resin cyclization
Allyloxycarbonyl (Alloc)Pd⁰ catalysisAcid/base-labile groupsNative chemical ligation
STmpConcentrated TFABase-labile groupsComplex peptide conjugates

Properties

Product Name

(Fmoc-Cys-OH)

IUPAC Name

3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C36H32N2O8S2

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)

InChI Key

IRQYKZZFOSDZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.